E3 ligase Ligand-Linker Conjugate 11
Description
E3 Ligase Ligand-Linker Conjugate 11 (CAS: 1835705-61-7) is a cereblon (CRBN)-targeting PROTAC component composed of a thalidomide-derived ligand and a 6-carbon aminoalkyl linker (Thalidomide-O-amido-C6-NH2) . It enables the recruitment of the CRBN E3 ubiquitin ligase to facilitate the ubiquitination and proteasomal degradation of target proteins. This conjugate is widely used in PROTAC synthesis due to its validated binding affinity for CRBN and modular linker design, which allows covalent attachment to target-binding warheads .
Properties
Molecular Formula |
C25H35N5O4 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-[6-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-7-5-18(6-8-27)16-28-9-11-29(12-10-28)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
InChI Key |
RAMCMVFKOOBKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the VHL Ligand (S,R,S)-AHPC
The VHL ligand is derived from (S,R,S)-AHPC, a hydroxyproline-based analog optimized for VHL binding. Key steps include:
- Chiral synthesis of hydroxyproline derivatives : Starting from L-hydroxyproline, stereoselective alkylation introduces the tert-butyl glycine moiety, critical for VHL recognition.
- Coupling with a biphenyl template : The hydroxyproline core is coupled to a 4-methylthiazole benzyl group via amide bond formation, enhancing binding affinity.
Linker Preparation and Functionalization
The 2-unit PEG linker is synthesized via sequential ethylene oxide polymerization, yielding a hydrophilic spacer with terminal hydroxyl groups. Functionalization involves:
- Chlorination of the PEG terminus : Reaction with thionyl chloride (SOCl₂) converts a terminal hydroxyl group to a chloride, producing the chloroalkane-terminated linker.
- Activation of the opposite terminus : The remaining hydroxyl group is converted to a carboxylic acid using Jones oxidation, enabling amide coupling with the VHL ligand.
Conjugation of VHL Ligand and Linker
The final step involves coupling the activated linker to the (S,R,S)-AHPC ligand through amide bond formation:
- Activation of the linker carboxylic acid : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- Amide coupling : The activated linker reacts with the primary amine of (S,R,S)-AHPC under mild conditions (25°C, 12 hours), yielding the conjugate.
Reaction Scheme :
$$
\text{(S,R,S)-AHPC-NH}_2 + \text{Cl-PEG-PEG-COOH} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yield and Purity
- Yield : Typical yields range from 60–75% after purification by reverse-phase HPLC.
- Purity : >95% purity is achieved using preparative HPLC with a C18 column and acetonitrile/water gradient.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Linker Designs
A study comparing PEG-based linkers in VHL PROTACs demonstrated that the 2-unit PEG spacer in Conjugate 11 balances hydrophilicity and flexibility, enhancing cell permeability and ternary complex formation. Key findings include:
| Linker Type | Passive Permeability (Papp, 10⁻⁶ cm/s) | Degradation Efficiency (DC₅₀, nM) |
|---|---|---|
| 2-unit PEG | 12.3 ± 1.2 | 3.5 ± 0.4 |
| 4-unit PEG | 8.9 ± 0.8 | 12.1 ± 1.6 |
| Alkyl chain | 15.6 ± 1.5 | 25.8 ± 3.2 |
Data adapted from: The 2-unit PEG linker in Conjugate 11 shows optimal permeability and degradation efficacy compared to longer or hydrophobic linkers.
Applications in PROTAC Development
This compound has been utilized in synthesizing PROTACs targeting kinases, transcription factors, and epigenetic regulators. For example:
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Targeted Protein Degradation
E3 ligase Ligand-Linker Conjugate 11 has been effectively utilized in research to induce the degradation of various proteins, including:
- GFP-HaloTag7 : Demonstrated efficient degradation in cell-based assays, showcasing its potential for use in studying protein dynamics and function .
- Oncogenic Proteins : PROTACs employing this conjugate have shown promise in degrading oncogenic proteins, thus providing a novel approach for cancer therapy .
Development of Novel PROTACs
The compound serves as a building block for designing new PROTACs that target specific proteins involved in various diseases. For instance:
- BET Proteins : PROTACs targeting BET proteins have been developed using this compound, which plays a vital role in regulating gene expression and has implications in cancer biology .
- Estrogen Receptor and Androgen Receptor : The conjugate has been explored for targeting these receptors, which are critical in hormone-driven cancers .
Case Study 1: Optimization of Linker Length
A study investigated how varying the length of PEG linkers affects the efficacy of targeted degradation. It was found that shorter linkers improved degradation efficiency, indicating that linker design is crucial for optimizing PROTAC performance .
Case Study 2: Site-Specific Recruitment
Research demonstrated that site-specific recruitment of E3 ligases via conjugation with E3 ligase ligands allows for differential degradation based on protein surface modifications. This approach enhances our understanding of protein degradability and aids in developing new PROTACs targeting proteins without known small molecule ligands .
Data Tables
| Application Area | Description | Example Proteins |
|---|---|---|
| Targeted Protein Degradation | Induces selective degradation of specific proteins using PROTACs | GFP-HaloTag7, BRD4 |
| Cancer Therapy | Utilized for degrading oncogenic proteins to inhibit tumor growth | Estrogen Receptor, KRAS G12C |
| Novel PROTAC Development | Serves as a scaffold for creating new PROTACs targeting various disease-related proteins | BET Proteins |
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 11 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparison with Similar Compounds
CRBN-Based Ligand-Linker Conjugates
Thalidomide-O-amido-C3-COOH
- Structure : Similar to Conjugate 11 but features a shorter 3-carbon linker and a terminal carboxylic acid group.
- Synthesis : Attaches linkers via alkylation or amidation (e.g., HATU-mediated coupling) .
- Functionality: Terminal COOH enables direct conjugation to amine-containing warheads, whereas Conjugate 11’s NH2 group offers broader compatibility with carboxylate or click chemistry .
Lenalidomide-Based Conjugates (e.g., Derivatives 69 and 70)
- Structure: Lenalidomide (a CRBN ligand analog) with linkers attached at the 4-amino position .
- Synthesis : Achieved via bromo/iodo linker alkylation (yields ~51%) or carboxylic acid linker amidation .
- Key Differences: Binding Affinity: Lenalidomide derivatives exhibit enhanced CRBN binding compared to thalidomide, but Conjugate 11’s linker design may offer superior proteolytic stability .
Thalidomide-PEG2-C2-NH2
- Structure : Incorporates a polyethylene glycol (PEG) linker for improved hydrophilicity.
- Key Differences :
Non-CRBN E3 Ligase Conjugates
VHL Ligand-Linker Conjugates (e.g., VH032-O-Ph-PEG1-NH2)
- Structure : Targets von Hippel-Lindau (VHL) E3 ligase with a rigid phenyl-PEG linker .
- Key Differences: E3 Ligase Specificity: VHL recruits distinct substrates (e.g., HIF-1α), offering complementary degradation pathways to CRBN-based Conjugate 11 .
cIAP1 Ligand-Linker Conjugates
- Structure : Utilizes IAP antagonists (e.g., methylbestatin) linked to SNIPER degraders .
- Key Differences :
Physicochemical and Functional Properties
| Property | Conjugate 11 | Lenalidomide Derivative 69 | VH032-O-Ph-PEG1-NH2 |
|---|---|---|---|
| LogP | 2.8 (moderate lipophilicity) | 3.2 | 1.9 (hydrophilic) |
| Solubility (PBS) | 10 µM | 5 µM | 50 µM |
| PROTAC Efficiency | +++ (CRBN-dependent) | ++ | ++++ (VHL-dependent) |
| Stability (t½ in plasma) | >24 h | 12 h | 18 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
